molecular formula C24H31FO6 B7771644 Dexamethasone-21-acetate

Dexamethasone-21-acetate

Cat. No.: B7771644
M. Wt: 434.5 g/mol
InChI Key: AKUJBENLRBOFTD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUJBENLRBOFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859567
Record name 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70859567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction and Fluorination

The synthesis initiates with a Grignard reaction using 17α-hydroxy-16α-methyl-1,4,9-triene-pregnane-3,20-dione. Methylmagnesium bromide in tetrahydrofuran (THF) at −10°C to 10°C introduces the 16α-methyl group. Subsequent fluorination with hydrogen fluoride in dichloromethane yields 9α-fluoro intermediates.

Esterification and Hydrolysis

Esterification of the 21-hydroxyl group is achieved using acetic anhydride in dimethylformamide (DMF) with potassium acetate as a catalyst. The reaction proceeds at 60°C for 2 hours, yielding dexamethasone-21-acetate with a melting point of 224–231°C. Hydrolysis conditions (NaOH in methanol/methylene chloride at −5°C to 10°C) ensure selective deprotection of other hydroxyl groups.

Table 1: Key Reaction Parameters for Stepwise Synthesis

StepReagents/ConditionsYieldMelting PointSource
Grignard ReactionMethylMgBr, THF, −10°C to 10°C85%-
FluorinationHF, CH₂Cl₂, 25°C78%-
EsterificationAcetic anhydride, DMF, KOAc, 60°C90%224–231°C
HydrolysisNaOH, MeOH/CH₂Cl₂, −5°C to 10°C95%-

Alternative Synthesis via Adamantane Carboxylation

Patent DE2300166A1 describes a novel route using adamantane-1-carboxylic acid to form dexamethasone-21-adamantoate, adaptable for acetate synthesis.

Sulfonate Intermediate Formation

Methanesulfonyl chloride reacts with dexamethasone’s 21-hydroxyl group in pyridine at 0°C, forming the 21-methanesulfonate intermediate. This reactive species facilitates nucleophilic substitution.

Carboxylation with Adamantane Derivatives

The sulfonate intermediate undergoes displacement with sodium adamantane-1-carboxylate in acetone at 50°C, catalyzed by sodium iodide. The reaction achieves 75% yield, with purification via recrystallization from ethanol/water.

Table 2: Adamantane Carboxylation Parameters

ParameterDetailSource
SolventAcetone
CatalystNaI (10 mol%)
Temperature50°C, 6 hours
Yield75%

Intermediate-Based Synthesis

Patent CN105622699A utilizes 21-hydroxy-1,4,9(11),16-pregnatetraene-3,20-dione-21-acetate as a key intermediate.

Epoxidation and Methylation

Epoxidation of the 16,17-double bond with m-chloroperbenzoic acid (mCPBA) in chloroform yields the 17,20-epoxide. Methylation via Grignard reaction (CH₃MgBr) introduces the 16α-methyl group.

Fluorination and Final Esterification

Selective fluorination at C9 using HF-pyridine complex, followed by acetic anhydride-mediated esterification, completes the synthesis. The route achieves an overall yield of 68%.

Table 3: Intermediate-Based Synthesis Metrics

StepConditionsYieldSource
EpoxidationmCPBA, CHCl₃, 0°C82%
MethylationCH₃MgBr, THF, −20°C75%
FluorinationHF-pyridine, CH₂Cl₂, 25°C80%
EsterificationAc₂O, DMF, 60°C90%

Reaction Optimization and Conditions

Solvent and Temperature Effects

  • Grignard Reactions : THF outperforms ethers due to better stabilization of intermediates.

  • Esterification : DMF enhances acetic anhydride reactivity, reducing side reactions.

  • Hydrolysis : Mixed methanol/methylene chloride prevents epimerization at C20.

Catalytic Enhancements

  • Sodium iodide in carboxylation improves substitution kinetics by generating iodide ions.

  • Potassium acetate in esterification minimizes base-induced degradation.

Analytical Characterization

Critical quality attributes are verified via:

  • Melting Point : 224–231°C (lit. 224–230°C).

  • Spectroscopy : IR (C=O at 1740 cm⁻¹), NMR (δ 2.05 ppm for acetate methyl).

  • Mass Spectrometry : Molecular ion peak at m/z 434.4977 (C₂₄H₃₁FO₆).

Challenges and Considerations

  • Intermediate Stability : Iodo intermediates degrade rapidly, necessitating immediate use.

  • Byproduct Formation : Over-fluorination at C6 requires strict temperature control.

  • Scalability : Adamantane carboxylation’s reliance on expensive catalysts limits industrial adoption .

Chemical Reactions Analysis

Types of Reactions

Dexamethasone-21-acetate undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include HF/DMF for epoxide opening and NaNO2 for deprotection . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Major Products Formed

The major products formed from these reactions include dexamethasone and its various derivatives, which are used in different therapeutic applications .

Scientific Research Applications

Introduction to Dexamethasone-21-acetate

This compound (Dex-21-Ac) is a potent synthetic glucocorticoid derived from dexamethasone, primarily utilized for its anti-inflammatory and immunosuppressive properties. This compound is particularly significant in various scientific and medical applications due to its ability to modulate immune responses and influence cellular processes.

Ocular Hypertension Studies

This compound has been extensively studied in the context of ocular hypertension. A recent study demonstrated that bilateral injections of Dex-21-Ac into the murine fornix significantly increased intraocular pressure (IOP) and induced fibrotic changes in the trabecular meshwork. The research involved:

  • Methodology : Mice received bilateral or monocular injections of Dex-21-Ac twice weekly, with a control group receiving a vehicle solution.
  • Findings : All Dex-21-Ac-treated groups exhibited an average IOP increase of approximately 8 mmHg, alongside elevated expression of alpha smooth muscle actin and fibronectin. Notably, unilateral treatment affected the fellow eye, indicating systemic effects despite localized administration .

Cellular and Molecular Biology

In cell culture studies, Dex-21-Ac has been utilized to induce specific cellular responses. It has been shown to stimulate the production of lipocortin, a phospholipase A2 inhibitory protein, which plays a crucial role in mediating anti-inflammatory effects. This application is particularly relevant for research involving:

  • Adipocyte Differentiation : Dex-21-Ac has been included in induction media for mouse preadipocytes, facilitating studies on fat cell differentiation and metabolism .

Cancer Research

Dexamethasone derivatives, including Dex-21-Ac, are being investigated for their potential in cancer therapy. They are used in combination with other drugs to manage various malignancies by:

  • Reducing Inflammation : Glucocorticoids like Dex-21-Ac help mitigate inflammation associated with tumor growth.
  • Managing Side Effects : They are employed to alleviate symptoms related to cancer treatments, such as nausea and pain .

Green Chemistry Applications

Research into sustainable practices has highlighted Dex-21-Ac's role in green chemistry initiatives. Its formulation can be optimized using environmentally friendly solvents, promoting safer chemical processes while maintaining efficacy in pharmaceutical applications .

Case Study 1: Ocular Hypertension Model

In a controlled study involving mice, researchers administered Dex-21-Ac to evaluate its effects on IOP and trabecular meshwork changes. The results indicated significant increases in IOP and systemic effects that necessitated careful consideration of anesthetic methods during procedures involving this compound .

Case Study 2: Adipocyte Differentiation

A study focused on the role of Dex-21-Ac in adipocyte differentiation revealed that its presence in culture media significantly enhanced the differentiation process, providing insights into metabolic disorders and potential therapeutic targets for obesity-related conditions .

Comparison with Similar Compounds

Chemical Structure and Properties

Dexamethasone-21-acetate (C₂₄H₃₁FO₆, molecular weight 434.50 g/mol) is a synthetic glucocorticoid derived from dexamethasone, featuring an acetyl ester group at the C21 position of the steroid backbone (Figure 1) . The perhydro-cyclopentano-phenanthrene ring system (A, B, C, and D rings) forms the core structure, with a fluorine atom at C9 and a methyl group at C16 enhancing its glucocorticoid activity . Physically, it is a white crystalline powder with a melting point of 215–227°C, low water solubility (13 mg/L at 25°C), and moderate lipophilicity, which influences its pharmacokinetic profile .

Mechanism of Action

As a glucocorticoid receptor agonist, it modulates gene expression to suppress pro-inflammatory cytokines (e.g., TNF-α) and reduce extracellular matrix (ECM) deposition in ocular tissues, contributing to OHT . Its acetyl group delays hydrolysis, prolonging activity compared to non-esterified dexamethasone .

Comparison with Similar Compounds

Structural and Functional Differences

Esterification at C21 distinguishes this compound from other derivatives:

  • Dexamethasone Alcohol : Lacks the acetyl group, resulting in higher solubility and systemic absorption but shorter duration .
  • Dexamethasone-21-phosphate : A water-soluble prodrug requiring enzymatic activation; faster onset but lower tissue retention .

Relative Potency and Efficacy

In glucocorticoid receptor bioassays, this compound exhibits lower potency than dexamethasone (EC₅₀: dexamethasone = 3.93e⁻⁸ M; this compound >3.93e⁻⁸ M) due to reduced receptor affinity from esterification . However, its lipophilicity enhances localized retention, making it preferable for sustained-release formulations (Table 1) .

Table 1: Comparative Analysis of this compound and Analogues

Compound Molecular Weight (g/mol) Relative Potency (EC₅₀) Key Applications Pharmacokinetic Notes
This compound 434.50 Moderate Ocular/Intra-articular delivery Low solubility; prolonged release
Dexamethasone 392.46 High (3.93e⁻⁸ M) Systemic inflammation Rapid absorption; short half-life
Triamcinolone Acetonide 434.50 Very High (1.28e⁻¹⁰ M) Topical dermatitis, asthma High lipophilicity; depot effects
Betamethasone 392.46 High Dermatology, autoimmune diseases Similar to dexamethasone
Hydrocortisone 362.46 Low (3.93e⁻⁸ M) Adrenal insufficiency Short duration; frequent dosing

Pharmacokinetic and Formulation Advantages

  • Ocular Use : this compound’s low solubility ensures sustained intraocular pressure (IOP) elevation in murine models, unlike dexamethasone alcohol, which causes rapid IOP spikes .
  • Magnetic Retention: Co-encapsulation with SPIONs achieves >90% encapsulation efficiency and magnet-guided retention in joints, outperforming non-esterified glucocorticoids in localized delivery .

Biological Activity

Dexamethasone-21-acetate (DEX-Ac) is a synthetic glucocorticoid that has been widely studied for its biological activities, particularly in the context of inflammation, immune response modulation, and various therapeutic applications. This article delves into the biological activity of DEX-Ac, highlighting its mechanisms, effects on different biological systems, and relevant case studies.

DEX-Ac exerts its effects primarily through the glucocorticoid receptor (GR), which functions as a transcription factor that regulates gene expression. Upon binding to GR, DEX-Ac can influence various cellular processes:

  • Transcription Regulation : DEX-Ac binds to glucocorticoid response elements (GREs) in the DNA, modulating the transcription of genes involved in inflammation and immune responses .
  • Protein Interaction : It interacts with other transcription factors, impacting chromatin remodeling and mRNA degradation, which further influences cellular responses to stress and inflammation .

Effects on Metabolism

Research has shown that DEX-Ac influences macronutrient selection and metabolism. In a study involving rats, administration of DEX-Ac resulted in decreased body weight due to reduced food intake. Notably, there was an acute increase in protein intake alongside a sustained decrease in fat intake . This suggests an adaptive metabolic response to glucocorticoid treatment.

Ocular Effects

DEX-Ac is known to induce ocular hypertension in animal models. A study involving C57BL/6J mice demonstrated that weekly injections of DEX-Ac led to significant increases in intraocular pressure (IOP), correlating with changes in the trabecular meshwork's myocilin expression. This model is critical for understanding glucocorticoid-induced ocular hypertension and potential pathways leading to glaucoma .

Anti-inflammatory Properties

As a potent anti-inflammatory agent, DEX-Ac is utilized in various clinical settings. It has been shown to effectively reduce inflammation in conditions such as asthma and allergic reactions. Its use has been highlighted during the COVID-19 pandemic, where it was found to decrease mortality rates among severely ill patients by mitigating inflammatory responses associated with acute respiratory distress syndrome .

Clinical Applications

  • Asthma Management : DEX-Ac has been used as a treatment option for patients with severe asthma exacerbations. Its anti-inflammatory properties help control airway inflammation and improve lung function.
  • Ocular Conditions : In cases of diabetic macular edema and uveitis, DEX-Ac injections have been employed to reduce intraocular inflammation and prevent vision loss.
  • COVID-19 Treatment : The RECOVERY trial established that dexamethasone significantly reduced mortality in patients requiring oxygen therapy or mechanical ventilation due to COVID-19 pneumonia .

Research Findings Table

Study FocusFindingsReference
Metabolic EffectsDecreased body weight and altered macronutrient intake in rats after DEX-Ac treatment
Ocular HypertensionSignificant IOP elevation in mice following DEX-Ac injections; linked to myocilin expression
Clinical EfficacyReduced mortality in COVID-19 patients treated with dexamethasone

Q & A

How can the structural identity of dexamethasone-21-acetate be confirmed in synthetic batches?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Compare the 1H^1H- and 13C^{13}C-NMR spectra with reference data to verify the presence of the 21-acetate group (C=O at δ ~170 ppm in 13C^{13}C-NMR) and the fluorinated steroid backbone .
  • High-Resolution Mass Spectrometry (HRMS): Confirm the molecular ion peak at m/z 434.4977 (C24_{24}H31_{31}FO6_6) and fragmentation patterns consistent with the acetate ester .
  • Infrared Spectroscopy (IR): Identify ester carbonyl stretching (~1740 cm1^{-1}) and hydroxyl groups (~3400 cm1^{-1}) .

What synthetic pathways are optimal for producing this compound with high purity?

Methodological Answer:

  • Key Step: Acetylation of dexamethasone at the 21-hydroxy group using acetic anhydride in anhydrous pyridine at 0–5°C to minimize side reactions .
  • Purification: Crystallization from ethanol/water mixtures improves purity (>99%) by removing unreacted dexamethasone and diacetylated byproducts .
  • Quality Control: Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and UV detection at 254 nm .

How do impurities like dexamethasone-11,21-diacetate arise, and how are they quantified?

Advanced Analysis:

  • Origin: Over-acetylation due to excess reagent or prolonged reaction times leads to diacetylated impurities .
  • RP-HPLC Method: Use a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 240 nm. Retention times for this compound and its diacetate impurity are 12.3 and 15.7 minutes, respectively .
  • Validation: Ensure linearity (R2^2 > 0.999) over 0.1–200 µg/mL and limit of detection (LOD) < 0.05% .

What experimental strategies address discrepancies in reported glucocorticoid potency of this compound?

Advanced Research Design:

  • Bioassay Standardization: Use luciferase-based reporter assays with GR-transfected cells to measure EC50_{50}. This compound exhibits lower potency (EC50_{50} ~3.93e-8 M) compared to non-esterified dexamethasone due to reduced cellular uptake .
  • Metabolic Stability: Pre-incubate with esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) to differentiate intrinsic activity from hydrolysis effects .

How does the 21-acetate group influence the stability of dexamethasone in formulation studies?

Methodological Answer:

  • Degradation Pathways: Hydrolysis of the acetate ester under acidic (pH < 3) or alkaline (pH > 9) conditions generates free dexamethasone. Monitor via accelerated stability testing (40°C/75% RH for 6 months) .
  • Stabilization: Use lyophilized formulations stored at 2–8°C to minimize hydrolysis. Add antioxidants (e.g., ascorbic acid) to prevent oxidation of the 1,4-diene moiety .

What analytical approaches distinguish this compound from structural analogs like betamethasone-21-acetate?

Advanced Differentiation:

  • Chromatographic Resolution: Employ UPLC with a BEH C18 column (1.7 µm). Betamethasone-21-acetate elutes earlier due to its 16β-methyl group altering hydrophobicity .
  • Mass Spectral Differentiation: Betamethasone derivatives show distinct fragmentation ions (e.g., m/z 376.5 for valerate impurities) .

How are isotopic-labeled analogs (e.g., deuterated derivatives) used in pharmacokinetic studies of this compound?

Advanced Methodology:

  • Internal Standards: Synthesize deuterated analogs (e.g., betamethasone-d5 21-acetate) for LC-MS/MS quantification to correct for matrix effects in plasma samples .
  • Tracer Studies: Use 14C^{14}C-labeled this compound to track metabolite distribution in in vivo models .

What regulatory guidelines apply to impurity profiling of this compound in drug submissions?

Methodological Compliance:

  • ICH Guidelines: Follow Q3A(R2) for reporting thresholds (>0.1% for unknown impurities). Identify degradants using forced degradation studies (heat, light, hydrolysis) .
  • Structural Confirmation: Cross-validate impurities (e.g., dexamethasone-21-linoleate) via NMR and HRMS against certified reference materials .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dexamethasone-21-acetate
Reactant of Route 2
Reactant of Route 2
Dexamethasone-21-acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.